α-Santalol vs. β-Santalol vs. Itraconazole: In Vivo Antifungal Efficacy in Eumycetoma Model
(Z)-α-Santalol demonstrates superior in vivo antifungal efficacy against Madurella mycetomatis compared to its β-isomer, crude sandalwood oil, and the standard antifungal drug itraconazole. In a Galleria mellonella larval infection model, (Z)-α-santalol significantly extended lifespan, while (Z)-β-santalol, total oil, and itraconazole showed no significant survival benefit [1]. In vitro, (Z)-α-santalol was approximately two-fold more active than the β-isomer against M. mycetomatis [2].
| Evidence Dimension | Antifungal activity and survival benefit |
|---|---|
| Target Compound Data | (Z)-α-Santalol: Significant lifespan extension in infected larvae; ~2x activity of β-isomer in vitro |
| Comparator Or Baseline | (Z)-β-Santalol, crude sandalwood oil, itraconazole: No significant survival benefit in vivo |
| Quantified Difference | Qualitative survival benefit vs. no benefit; ~2-fold greater in vitro activity |
| Conditions | Galleria mellonella larvae infected with Madurella mycetomatis (eumycetoma model) |
Why This Matters
This evidence establishes (Z)-α-santalol as the only santalol isomer with demonstrated in vivo antifungal efficacy, critical for research programs targeting eumycetoma or validating natural product antifungal leads.
- [1] Abd Algaffar SO, Seegers S, Zhou S, Satyal P, Setzer WN, Schmidt TJ, Khalid SA. Sandalwood Sesquiterpene (Z)-α-Santalol Exhibits In Vivo Efficacy Against Madurella mycetomatis in Galleria mellonella Larvae. Molecules. 2025;30(20):4090. View Source
- [2] Schmidt TJ, et al. Sandalwood Oils of Different Origins Are Active In Vitro against Madurella mycetomatis, the Major Fungal Pathogen Responsible for Eumycetoma. Molecules. 2024;29(8):1846. View Source
